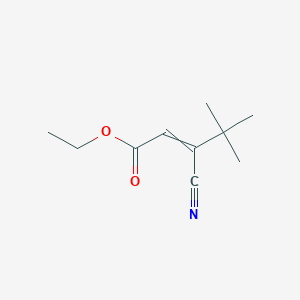

Ethyl 3-cyano-4,4-dimethylpent-2-enoate

Description

Structural Classification and Nomenclature within α,β-Unsaturated Esters and Nitriles

Ethyl 3-cyano-4,4-dimethylpent-2-enoate belongs to the class of α,β-unsaturated carbonyl compounds. wikipedia.org Specifically, it is both an α,β-unsaturated ester and an α,β-unsaturated nitrile. This classification arises from the presence of a carbon-carbon double bond between the α and β carbons relative to the ester's carbonyl group. The nitrile group is positioned on the β-carbon of the ester moiety. This conjugated system, (O=CR)−Cα=Cβ−R, allows for the delocalization of π-electrons, which significantly influences the molecule's reactivity. wikipedia.orgyoutube.com

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming such multifunctional compounds. pressbooks.pub According to IUPAC rules, the functional group with the highest priority determines the suffix of the name. In this case, the ester group takes precedence over the nitrile and the alkene. pressbooks.pubchemistrysteps.com

The nomenclature is determined as follows:

Parent Chain : The longest carbon chain containing the principal functional group (the ester) and the double bond is identified as a pentenoate.

Numbering : The chain is numbered starting from the carbonyl carbon of the ester as C1. The double bond is located between C2 and C3, so it is a "pent-2-enoate".

Substituents : The remaining groups are named as prefixes. A cyano (C≡N) group is at position 3, and two methyl (CH₃) groups are at position 4.

Ester Group : The alkyl group attached to the ester oxygen (ethyl) is named as the first part of the name.

This systematic approach leads to the unambiguous name: This compound .

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Structural Class | α,β-Unsaturated Ester, α,β-Unsaturated Nitrile |

Significance of Multifunctionalized Alkenes in Synthetic Chemistry

Multifunctionalized alkenes are foundational building blocks in organic synthesis, prized for their versatility. wikipedia.org The presence of multiple, distinct functional groups within a single molecule allows for a wide array of selective chemical transformations, enabling the construction of complex molecular architectures from a single starting material.

This compound exemplifies this principle. Its structure contains several reactive sites:

The α,β-Unsaturated System : The conjugated double bond is electrophilic at the β-carbon, making it susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. wikipedia.orgquimicaorganica.org This reactivity is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds.

The Nitrile Group : The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to other important classes of compounds.

The Ester Group : The ester can undergo reactions such as hydrolysis, amidation, or reduction to an alcohol.

Compounds with similar α-cyanoacrylate structures are often synthesized via the Knoevenagel condensation, a reaction between an active methylene (B1212753) compound (like ethyl cyanoacetate) and a carbonyl compound (an aldehyde or ketone). ajgreenchem.comcaribjscitech.comscielo.org.mxtandfonline.com This reaction is a powerful tool for carbon-carbon bond formation. scielo.org.mx The resulting multifunctional products serve as key intermediates in the synthesis of various heterocyclic compounds and polymers. caribjscitech.comineosopen.org

Stereochemical Considerations and Isomerism in Pent-2-enoate Systems (E/Z Isomers)

The presence of a double bond in the pent-2-enoate backbone introduces the possibility of geometric isomerism. Because rotation around the C=C double bond is restricted, the substituents on each carbon of the double bond can be arranged in different spatial orientations, leading to distinct stereoisomers known as E and Z isomers. studymind.co.uk

The assignment of E or Z configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgdocbrown.info For each carbon of the double bond, the attached groups are ranked based on the atomic number of the atoms directly bonded to the carbon. ucalgary.calibretexts.org

For this compound, the substituents on the double bond (C2 and C3) are:

On Carbon 2 (C2) : A hydrogen atom (-H) and an ethoxycarbonyl group (-COOEt).

On Carbon 3 (C3) : A cyano group (-CN) and a tert-butyl group (-C(CH₃)₃).

The priorities are assigned as follows:

Table 2: Cahn-Ingold-Prelog Priority Assignment

| Carbon | Substituent | Priority Determining Atom | Atomic Number | Priority |

|---|---|---|---|---|

| C2 | -COOEt | Carbon | 6 | High |

| -H | Hydrogen | 1 | Low | |

| C3 | -C(CH₃)₃ | Carbon | 6 | Low |

Note: For C3, both substituents start with a carbon atom. To break the tie, we look at the atoms attached to them. The carbon of the cyano group is considered triple-bonded to a nitrogen (atomic number 7), while the carbon of the tert-butyl group is bonded to three other carbons. The triple bond to nitrogen gives the cyano group higher priority.

Based on these priorities, the two possible isomers are:

Z-isomer : The two high-priority groups (-COOEt and -CN) are on the same side of the double bond (from the German zusammen, meaning together).

E-isomer : The two high-priority groups (-COOEt and -CN) are on opposite sides of the double bond (from the German entgegen, meaning opposite).

This stereoisomerism is a critical aspect of the molecule's identity, as E and Z isomers can have different physical properties and reactivity in stereospecific reactions.

Structure

3D Structure

Properties

CAS No. |

61212-25-7 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

ethyl 3-cyano-4,4-dimethylpent-2-enoate |

InChI |

InChI=1S/C10H15NO2/c1-5-13-9(12)6-8(7-11)10(2,3)4/h6H,5H2,1-4H3 |

InChI Key |

VGXBNERUOXLWBW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C#N)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Cyano 4,4 Dimethylpent 2 Enoate and Analogues

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with a carbonyl group. In the context of Ethyl 3-cyano-4,4-dimethylpent-2-enoate synthesis, this translates to the condensation of ethyl cyanoacetate (B8463686) with the sterically hindered ketone, 3,3-dimethyl-2-butanone (pinacolone).

Base-Catalyzed Knoevenagel Condensation Protocols

Weak organic bases are commonly employed as catalysts in Knoevenagel condensations to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the carbonyl reactant. wikipedia.org Piperidine (B6355638), a secondary amine, is a frequently utilized catalyst for this transformation. wikipedia.org The reaction mechanism involves the formation of an enolate from ethyl cyanoacetate, which then undergoes a nucleophilic attack on the carbonyl carbon of 3,3-dimethyl-2-butanone. Subsequent dehydration of the aldol (B89426) adduct yields the desired α,β-unsaturated product.

Table 1: Illustrative Base-Catalyzed Knoevenagel Condensation of Ketones with Ethyl Cyanoacetate

| Ketone | Base Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Cyclohexanone | Piperidine | Ethanol | Reflux | High |

| Acetone | β-Alanine | Toluene | Reflux | Moderate |

| 3,3-Dimethyl-2-butanone | Piperidine/Acetic Acid | Benzene | Reflux | Variable |

Note: The data in this table is illustrative and based on general knowledge of Knoevenagel condensations. Specific yield for the target reaction requires experimental verification.

Acid-Catalyzed Knoevenagel Condensation Protocols

While less common than base catalysis, acid-catalyzed Knoevenagel condensations offer an alternative synthetic route. Lewis acids, such as titanium tetrachloride (TiCl₄), can be employed to activate the carbonyl group of the ketone, rendering it more susceptible to nucleophilic attack by the active methylene compound. researchgate.net The use of a tertiary amine, like triethylamine, is often necessary to neutralize the hydrogen chloride that is liberated during the reaction. researchgate.net

This methodology can be particularly effective for sterically hindered ketones where traditional base-catalyzed methods may be sluggish. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the condensation.

Table 2: Examples of Acid-Catalyzed Knoevenagel Condensations

| Carbonyl Compound | Lewis Acid | Base | Solvent | Yield (%) |

| Benzaldehyde | Boric Acid | - | Ethanol | Good to Excellent |

| 4-Chlorobenzaldehyde | Boric Acid | - | Ethanol | 90-95 |

| Various Aldehydes | TiCl₄ | Triethylamine | Dichloromethane | High |

Note: This table presents examples of acid-catalyzed Knoevenagel condensations to illustrate the scope of this methodology. mdpi.com

Solvent-Free and Environmentally Benign Knoevenagel Conditions

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. Solvent-free, or neat, reaction conditions for the Knoevenagel condensation have been explored to reduce waste and simplify purification processes. organic-chemistry.org These reactions are often facilitated by solid-supported catalysts or by microwave irradiation, which can significantly reduce reaction times and improve yields. organic-chemistry.org For the synthesis of this compound, a solvent-free approach could offer a more sustainable alternative to traditional solvent-based methods. Catalysts such as triphenylphosphine (B44618) have been shown to be effective under solvent-free conditions for the condensation of aldehydes with ethyl cyanoacetate. organic-chemistry.org

Proline-Catalyzed Variants in Knoevenagel Condensation

The use of organocatalysts, such as the amino acid L-proline, has gained prominence in various organic transformations, including the Knoevenagel condensation. researchgate.netresearchgate.net Proline is believed to act as a bifunctional catalyst, with the amine group functioning as a base to deprotonate the active methylene compound and the carboxylic acid group activating the carbonyl compound through hydrogen bonding. rsc.org This dual activation pathway can lead to high efficiency and selectivity. The reaction mechanism is thought to proceed through an enamine intermediate formed between the ketone and proline. researchgate.netyoutube.com

Table 3: Proline-Catalyzed Condensations of Carbonyl Compounds

| Carbonyl Compound | Active Methylene Compound | Solvent | Yield (%) |

| Aromatic Aldehydes | Diethylmalonate | Ionic Liquid | High |

| Various Aldehydes | Ethyl Acetoacetate | Deep Eutectic Solvents | up to 94.4 |

| Acetone | Aliphatic Aldehydes | DMSO | High |

Note: This table showcases the versatility of proline as a catalyst in condensations involving various carbonyl and active methylene compounds. researchgate.net

Phosphonate-Mediated Olefination Reactions

An alternative and powerful strategy for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This method offers excellent control over the stereochemistry of the resulting double bond, typically favoring the formation of the (E)-isomer. wikipedia.org

Horner-Wadsworth-Emmons Reaction Pathways

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, this would entail the reaction of triethyl phosphonoacetate with 3,3-dimethyl-2-butanone. wikipedia.orgenamine.net The reaction is initiated by the deprotonation of the phosphonate (B1237965) ester using a base, such as sodium hydride or an alkoxide, to generate a nucleophilic carbanion. This carbanion then adds to the carbonyl group of the ketone to form a β-hydroxyphosphonate intermediate, which subsequently eliminates a dialkylphosphate salt to yield the alkene product. wikipedia.org

The reaction with ketones, particularly sterically hindered ones like pinacolone, can be more challenging than with aldehydes and may require stronger bases or modified reaction conditions to achieve good yields. alfa-chemistry.comresearchgate.net Solvent-free HWE reactions catalyzed by bases like DBU have also been reported and can offer high E-selectivity. rsc.org

Table 4: Illustrative Horner-Wadsworth-Emmons Reactions with Ketones

| Ketone | Phosphonate Reagent | Base | Solvent | Isomer Ratio (E:Z) |

| Cyclohexanone | Triethyl phosphonoacetate | NaH | THF | Predominantly E |

| Acetophenone | Triethyl phosphonoacetate | NaOEt | Ethanol | Predominantly E |

| 3,3-Dimethyl-2-butanone | Triethyl phosphonoacetate | Strong Base (e.g., NaH, LDA) | Aprotic (e.g., THF, DME) | Expected to be Predominantly E |

Note: The data for 3,3-dimethyl-2-butanone is predictive based on the general principles of the HWE reaction and the known reactivity of hindered ketones.

Stereochemical Control in Olefination Reactions

The synthesis of tetrasubstituted alkenes such as this compound presents a significant challenge in controlling the stereochemistry of the carbon-carbon double bond. rsc.org Classical olefination methods are often inefficient due to the high steric demand around the target double bond. rsc.org Contemporary strategies have emerged to provide precise control over the E/Z geometry.

One prominent approach involves the olefination of carbonyl compounds with ynolates. This reaction proceeds through a cycloaddition followed by an electrocyclic ring-opening of the intermediate β-lactone enolates. nih.gov The stereochemical outcome is governed by torquoselectivity during the conrotatory ring-opening, with orbital symmetry interactions determining the final E/Z geometry of the product. nih.gov

Another powerful strategy is the nickel-catalyzed arylation of an alkyne that induces an acyl migration, leading to the formation of all-carbon tetrasubstituted alkenes with exclusive Z-selectivity. rsc.org This cascade reaction involves the generation of a vinyl-Ni species, with the steric and electronic properties of the phosphine (B1218219) ligands being critical for achieving high regio- and stereocontrol. rsc.org Ruthenium(II)-catalyzed C–H alkenylation has also been employed for the regio- and stereoselective synthesis of tetrasubstituted alkenes from N-carbamoyl indoles and alkynes. ucl.ac.uk

For direct synthesis of analogues, the Knoevenagel condensation of an aldehyde (like 4-methoxybenzaldehyde) with ethyl cyanoacetate, often catalyzed by proline, can produce high yields of the desired arylidene cyanoacetate. researchgate.net This reaction is a cornerstone for creating α,β-unsaturated cyanoesters.

Table 1: Comparison of Stereoselective Olefination Methods

| Methodology | Key Features | Stereoselectivity Control | Reference(s) |

| Ynolate Olefination | Involves cycloaddition and electrocyclic ring-opening. | Controlled by torquoselectivity during ring-opening. | nih.gov |

| Ni-Catalyzed Aryl-Acylation | Cascade reaction of alkynes and boronic acids. | Exclusive Z-selectivity achieved via ligand control. | rsc.org |

| Ru(II)-Catalyzed C-H Alkenylation | Reaction of N-carbamoyl indoles and alkynes. | High regio- and stereoselectivity. | ucl.ac.uk |

| Knoevenagel Condensation | Condensation of aldehydes with active methylene compounds. | Often thermodynamically controlled, favoring the E-isomer. | researchgate.net |

Metal-Catalyzed Cyanofunctionalization of Alkynes

The direct functionalization of alkynes provides an efficient route to highly substituted alkenes. Transition-metal-catalyzed cyanofunctionalization, in particular, allows for the introduction of a cyano group and another functionality across the carbon-carbon triple bond, offering a powerful tool for synthesizing cyano-alkenes. nih.govscispace.com These reactions can proceed through various mechanisms, often involving an initial carbometalation of the alkyne to generate a vinyl-metal intermediate, which can then be trapped by a cyanating agent or undergo further transformations. scispace.com

Nickel-Catalyzed Hydrocyanation Strategies

Nickel-catalyzed hydrocyanation of alkynes is a prominent method for the synthesis of vinyl nitriles. thieme-connect.comacs.orgacs.org A significant advancement in this area is the use of zinc cyanide (Zn(CN)₂) as the cyanide source and water or an alcohol as the hydrogen source. acs.orgacs.org This approach avoids the direct use of highly toxic and volatile hydrogen cyanide (HCN), enhancing the safety and practicality of the procedure. acs.orgacs.orgorganic-chemistry.org The reactions are typically efficient, proceed under mild conditions, and tolerate a wide range of functional groups. acs.orgorganic-chemistry.org

The choice of ligand, catalyst, and reaction conditions is crucial for the success of these transformations. For instance, systems using Ni(acac)₂ as the catalyst, neocuproine (B1678164) as the ligand, and Mn as a reductant have proven effective for the hydrocyanation of terminal alkynes. organic-chemistry.org

Table 2: Nickel-Catalyzed Hydrocyanation Systems for Alkynes

| Catalyst System | Cyanide Source | Hydrogen Source | Key Features | Reference(s) |

| Ni(acac)₂ / Neocuproine / Mn | Zn(CN)₂ | Water | First general Ni-catalyzed method avoiding HCN; mild conditions. | acs.orgorganic-chemistry.org |

| Ni(acac)₂ / DPPP or L | Zn(CN)₂ | t-BuOH or H₂O | Ligand-controlled regiodivergence (linear vs. branched). | thieme-connect.comacs.org |

| Nickel / Diphosphine | Acetone cyanohydrin | Not specified | Highly regio- and stereoselective for 1,3-enynes. | nih.gov |

Regioselectivity and Stereoselectivity in Cyanofunctionalization

Controlling regioselectivity (i.e., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (E vs. Z isomer) is a central theme in the hydrocyanation of alkynes. In nickel-catalyzed systems, the choice of ligand plays a pivotal role in directing the regiochemical outcome. thieme-connect.comacs.org

For example, a nickel-catalyzed system can be tuned to produce either linear (anti-Markovnikov) or branched (Markovnikov) vinyl nitriles from terminal alkynes with excellent selectivity simply by modulating the ligand and hydrogen source. thieme-connect.comacs.org Using a bidentate phosphine ligand like DPPP (1,3-Bis(diphenylphosphino)propane) can favor the formation of branched products, while other specific ligands can promote the formation of linear products. thieme-connect.com This regiodivergent approach provides access to a wider range of nitrile isomers from the same starting materials. thieme-connect.comacs.org

In the hydrocyanation of 1,3-enynes, both the ligand and the tethered alkene on the substrate are crucial for achieving high reactivity and selectivity. nih.gov DFT studies have been used to understand the origin of this high regioselectivity. nih.gov For internal alkynes, achieving regiocontrol can be challenging, but some success has been met using electronically polarized substrates. acs.org Transition-metal-free systems, utilizing a dual-catalytic approach of base-catalyzed alkyne-allene isomerization and phosphine-catalyzed HCN transfer, have also been developed, offering excellent regioselectivity and Z/E stereoselectivity. nih.gov

Other Synthetic Routes for Analogous Cyano-Alkenes

Beyond the methods already discussed, several other synthetic routes are available for preparing α,β-unsaturated cyanoesters and related cyano-alkenes.

Knoevenagel Condensation: This is a classical and widely used method involving the condensation of an aldehyde or ketone with an active methylene compound like ethyl cyanoacetate. oiccpress.com The reaction is often catalyzed by a base (e.g., piperidine) or a Lewis acid and can be performed using nanoparticle catalysts for improved efficiency and simplicity. oiccpress.com

Palladium-Catalyzed Dehydrogenation: A practical method for synthesizing α,β-unsaturated esters and nitriles involves the palladium-catalyzed α,β-dehydrogenation of the corresponding saturated precursors. organic-chemistry.org This is achieved by generating a zinc enolate or (cyanoalkyl)zinc species, which is then oxidized by an allyl oxidant in the presence of a palladium catalyst. organic-chemistry.org

Radical Routes: An alternative approach involves a radical-based strategy for the α-substitution of enones, which can be extended to α,β-unsaturated esters. chemrxiv.org This method relies on the formation of α-xanthyl-β-hydroxy ketones as synthetic equivalents of alkenyl radicals, enabling the formation of a new C-C bond at the α-position. chemrxiv.org

Thiocyanofunctionalization of Alkynes: Silver-catalyzed reactions of terminal alkynes can be used to access alkynyl thiocyanates, which are versatile intermediates for further transformations. nih.gov

Multicomponent Reaction Strategies for Enaminonitriles and Related Systems

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy. nih.govresearchgate.net These strategies are particularly useful for synthesizing nitrogen-containing compounds like enaminonitriles and β-aminonitriles, which are structurally related to the target compound class. nih.govrsc.orgnih.gov

One notable example is a novel multicomponent reaction involving arynes, imines, and nitriles to produce chiral β-aminonitriles. nih.govresearchgate.net This metal-free transformation forms two new C-C and C-N bonds in one step and is compatible with a variety of arynes and imines. nih.govresearchgate.net Another strategy involves the temperature-controlled condensation of organonitriles to selectively synthesize β-enaminonitriles, 4-aminopyrimidines, or 4-amidinopyrimidines from the same system simply by adjusting the reaction temperature. rsc.org The versatility of these MCRs provides rapid access to diverse molecular scaffolds from readily available starting materials. nih.gov

Purification Techniques for Synthetic Products

The purification of synthetic products like this compound and its analogues is critical to obtaining materials of high purity. Due to the polar character of the nitrile and ester functional groups, column chromatography is a commonly employed and effective technique.

Column Chromatography: Silica (B1680970) gel is the standard stationary phase for the chromatographic purification of α,β-unsaturated esters and nitriles. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is typically used as the mobile phase, with the polarity adjusted to achieve optimal separation of the desired product from byproducts and unreacted starting materials.

Distillation: For products that are thermally stable and have a suitable boiling point, vacuum distillation can be an effective method for purification, especially on a larger scale.

Recrystallization: If the final product is a solid at room temperature, recrystallization from an appropriate solvent system is a powerful technique for achieving high purity by removing trace impurities.

Filtration through Celite: After reactions involving metal catalysts (e.g., Palladium on Carbon), the crude reaction mixture is often filtered through a pad of Celite to remove the solid catalyst before further workup and purification. google.com

The choice of purification method depends on the physical properties of the product (solid vs. liquid, thermal stability), the nature of the impurities, and the scale of the reaction.

Flash Column Chromatography

Flash column chromatography is a widely utilized purification technique in organic synthesis, prized for its speed and efficiency in separating components of a mixture with differing polarities. For this compound, this method is particularly effective for removing polar impurities such as residual catalyst (e.g., piperidine or an ammonium (B1175870) salt) and non-polar impurities like unreacted pivalaldehyde.

The process involves packing a glass column with a solid stationary phase, most commonly silica gel (SiO₂), and eluting the crude product through the column using a liquid mobile phase under positive pressure, typically from compressed air or nitrogen. The separation is based on the principle of differential adsorption; compounds with higher polarity adsorb more strongly to the polar silica gel and thus elute more slowly, while less polar compounds travel down the column more rapidly.

Key Steps and Considerations:

Stationary Phase Selection: Standard silica gel with a particle size of 40-63 µm (230-400 mesh) is the adsorbent of choice for flash chromatography, offering a balance between resolution and flow rate.

Mobile Phase (Eluent) Selection: The selection of an appropriate solvent system is crucial for achieving good separation. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). For α,β-unsaturated cyanoesters like this compound, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is commonly used. The ratio is optimized to achieve a retention factor (Rf) for the desired product in the range of 0.25-0.40 on the TLC plate, which generally translates to effective separation on the column.

Column Packing and Sample Loading: The column is carefully packed with a slurry of silica gel in the non-polar component of the eluent to ensure a homogenous bed. The crude product is then adsorbed onto a small amount of silica gel and dry-loaded onto the top of the column, or dissolved in a minimal amount of the eluent and wet-loaded.

Elution and Fraction Collection: The chosen eluent is passed through the column under pressure. The eluate is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure product.

Solvent Removal: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound.

The following interactive table summarizes typical solvent systems used in the flash chromatographic purification of related cyanoacrylates.

| Eluent System (v/v) | Typical Application | Expected Elution Order |

| 10% Ethyl Acetate in Hexanes | Separation of non-polar impurities from the product. | 1. Pivalaldehyde, 2. Product |

| 20% Ethyl Acetate in Hexanes | General purpose purification. | 1. Pivalaldehyde, 2. Product , 3. Ethyl Cyanoacetate |

| 5% Methanol in Dichloromethane | Separation of more polar by-products. | 1. Product , 2. Polar impurities |

Recrystallization and Distillation Methods

Recrystallization

Recrystallization is a purification technique used for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the solution becomes supersaturated, leading to the formation of crystals of the pure compound, while impurities remain dissolved in the mother liquor.

The applicability of recrystallization to this compound depends on its physical state at room temperature. While many lower molecular weight cyanoacrylates are liquids, the increased steric bulk and molecular weight of this compound could result in it being a low-melting solid. For a closely related analogue, ethyl 2-cyano-3-methylpent-2-enoate, a melting point of 27 °C has been reported, suggesting that the target compound may also be a solid or a semi-solid at or near room temperature.

If the compound is a solid, a suitable recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Solvents like isopropanol, ethanol, or mixtures of hexanes and a small amount of a more polar solvent could be effective. The process would involve dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.

Distillation

Distillation is a primary method for purifying liquids based on differences in their boiling points. For compounds with high boiling points or those that are sensitive to thermal decomposition, distillation under reduced pressure (vacuum distillation) is employed. Reducing the pressure above the liquid lowers its boiling point, allowing for distillation at a lower temperature.

Given that this compound is a relatively high molecular weight ester, it is expected to have a high boiling point at atmospheric pressure, making vacuum distillation the preferred method for its purification. This technique is highly effective for separating the liquid product from non-volatile impurities, such as polymerization inhibitors or catalyst residues, and from starting materials with significantly different boiling points. For instance, the boiling point of ethyl cyanoacetate is approximately 209 °C at atmospheric pressure, while pivalaldehyde boils at 74 °C.

The vacuum distillation setup includes a distilling flask, a condenser, a receiving flask, and a connection to a vacuum source. The crude liquid is heated under reduced pressure, and the fraction that distills over a specific temperature range is collected as the pure product.

The following table presents the boiling points of related compounds, which can be used to estimate the conditions for the distillation of this compound.

| Compound | Boiling Point (°C) | Pressure (Torr) |

| Ethyl Cyanoacetate | 209 | 760 |

| Pivalaldehyde | 74 | 760 |

| Ethyl 2-cyano-3-methylpent-2-enoate | 116-118 | 11 |

Based on this data, it is reasonable to expect that this compound will have a boiling point in a similar range to its less substituted analogue under vacuum.

Reactivity and Transformational Chemistry of Ethyl 3 Cyano 4,4 Dimethylpent 2 Enoate

Nucleophilic Addition Reactions

The electron-deficient nature of the double bond in Ethyl 3-cyano-4,4-dimethylpent-2-enoate makes it a prime candidate for nucleophilic attack. These reactions, often proceeding via a conjugate or 1,4-addition mechanism, are fundamental to its chemical behavior.

Michael Addition Reactions

The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.orgwikipedia.org this compound, with its activated double bond, serves as a potent Michael acceptor. The reaction mechanism involves the attack of a soft nucleophile, such as an enolate, at the β-carbon of the unsaturated system. masterorganicchemistry.com This addition is driven by the formation of a new carbon-carbon single bond, which is energetically favorable. masterorganicchemistry.com

The general mechanism proceeds in three steps:

Formation of the nucleophile (e.g., deprotonation of a β-dicarbonyl compound to form a stabilized enolate). masterorganicchemistry.com

Nucleophilic attack of the Michael donor at the β-carbon of the this compound. wikipedia.org

Protonation of the resulting enolate to yield the final 1,4-adduct. wikipedia.org

A variety of nucleophiles can participate in this reaction, including those derived from β-ketoesters, malonic esters, and β-cyanoesters, leading to the formation of highly functionalized 1,5-dicarbonyl compounds or their equivalents. libretexts.org

Table 1: Representative Michael Donors for Reaction with α,β-Unsaturated Esters

| Michael Donor Class | Example Compound | Resulting Adduct Type |

|---|---|---|

| β-Ketoester Enolates | Ethyl acetoacetate | γ-Ketoester derivative |

| Malonic Ester Enolates | Diethyl malonate | Glutaric acid derivative |

| Organocuprates | Lithium dimethylcuprate | β-Alkylated ester |

| Thiolates | Sodium thiophenoxide | β-Thioether ester |

Organometallic Reagent Additions (e.g., Grignard, Organolithium, Organozinc, Organoboron reagents)

The reaction of organometallic reagents with α,β-unsaturated esters like this compound can proceed via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. libretexts.org The outcome is largely dependent on the nature of the organometallic reagent. dalalinstitute.com

Hard Nucleophiles (Grignard and Organolithium Reagents): These reagents are highly reactive and typically favor irreversible, kinetically controlled 1,2-addition to the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This leads to the formation of tertiary alcohols after acidic workup.

Soft Nucleophiles (Organocuprates/Gilman Reagents): Dialkylcuprates are softer nucleophiles and selectively undergo 1,4-conjugate addition. youtube.com This reaction is a reliable method for forming carbon-carbon bonds at the β-position of the unsaturated system.

Organozinc and Organoboron Reagents: These reagents are generally less reactive than Grignard or organolithium compounds. dalalinstitute.com Their addition often requires catalysis, for instance by copper or iron salts, to promote conjugate addition. Iron-catalyzed additions of Grignard reagents have also been shown to favor the 1,4-pathway. researchgate.net

The significant steric hindrance from the tert-butyl group at the β-position of this compound would likely influence the regioselectivity, potentially increasing the proportion of 1,2-addition even with softer nucleophiles.

Table 2: Regioselectivity of Organometallic Reagents with α,β-Unsaturated Carbonyls

| Reagent Type | Predominant Mode of Addition | Product Type (after workup) |

|---|---|---|

| Grignard (RMgX) | 1,2-Addition | Tertiary Allylic Alcohol |

| Organolithium (RLi) | 1,2-Addition | Tertiary Allylic Alcohol |

| Organocuprate (R₂CuLi) | 1,4-Addition (Conjugate) | β-Substituted Ester |

Enolate Trapping Reactions in Complex Systems

Following a conjugate addition to this compound, an intermediate enolate is formed. masterorganicchemistry.com This enolate is a nucleophile in its own right and can be "trapped" by an electrophile present in the reaction mixture, leading to the formation of multiple bonds in a single operation. This strategy is highly valuable in constructing complex molecular architectures.

For example, a Michael addition can be the first step in a tandem reaction sequence. nih.gov The enolate generated from the initial 1,4-addition can subsequently participate in an intramolecular or intermolecular aldol (B89426) or Claisen condensation, or an alkylation reaction. Such sequences, like the Robinson annulation which involves a Michael addition followed by an aldol condensation, are powerful tools in synthesis. libretexts.org The stability and reactivity of the intermediate enolate are key to the success of these trapping reactions.

Cycloaddition Reactions

The electron-deficient double bond of this compound allows it to participate as an electrophile in various cycloaddition reactions, providing pathways to cyclic and heterocyclic systems.

Diels-Alder Reactions (Intramolecular and Intermolecular)

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) ring. libretexts.org this compound, with its electron-withdrawing groups, is an activated dienophile. It can react with electron-rich dienes in a [4+2] cycloaddition. The reaction rate is enhanced by the electronic disparity between the electron-rich diene and the electron-poor dienophile. While no specific examples involving this compound are documented in the provided search results, its structural features are amenable to this transformation.

[3+2] Cycloaddition Reactions Leading to Heterocycles

[3+2] Cycloaddition reactions involve a 1,3-dipole reacting with a dipolarophile (an alkene or alkyne) to form a five-membered ring. The double bond of this compound can serve as a dipolarophile, reacting with various 1,3-dipoles such as nitrones, azides, and nitrile oxides. These reactions are a direct route to the synthesis of five-membered heterocyclic compounds. The mechanism can be concerted or proceed through a stepwise, zwitterionic intermediate, depending on the nature of the reactants. mdpi.com The reaction of this substrate would lead to highly substituted pyrrolidines, isoxazolidines, or other related heterocycles, which are important structural motifs in medicinal chemistry.

Cross-Coupling Reactions

The activated alkene structure of this compound makes it a potential substrate for cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the vinyl positions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reactions)

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for C-C bond formation. The Heck reaction, which couples aryl or vinyl halides with alkenes, is a prime example. organic-chemistry.org For activated alkenes like this compound, such reactions would typically involve the coupling of an aryl halide (Ar-X) to the double bond. While specific examples detailing the Heck reaction with this compound are not prevalent in the literature, the general mechanism provides a basis for its expected reactivity. organic-chemistry.org The reaction is anticipated to proceed via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination and insertion of the alkene, and subsequent β-hydride elimination to yield the arylated product.

Analogous palladium-catalyzed cross-coupling reactions have been successfully applied to similar α,β-unsaturated esters, demonstrating the feasibility of this approach. For instance, the coupling of organoindium reagents with bromo-alkynoates is catalyzed by palladium to form aryl-substituted allenoates. nih.gov This suggests that with the appropriate choice of catalyst, ligand, and reaction conditions, this compound could serve as a viable partner in various palladium-catalyzed cross-coupling protocols. mit.edursc.org

Table 1: Representative Conditions for Palladium-Catalyzed Heck Reactions

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Potential Product |

| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 80-120 | Ethyl 3-aryl-3-cyano-4,4-dimethylpent-2-enoate |

| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | Reflux | Ethyl 3-aryl-3-cyano-4,4-dimethylpent-2-enoate |

| Pd/C | NaOAc | NMP | 100-140 | Ethyl 3-aryl-3-cyano-4,4-dimethylpent-2-enoate |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts are known to facilitate the coupling of a wide range of electrophiles, including those involving sp³-hybridized carbon centers. d-nb.info For a substrate like this compound, nickel-catalyzed reactions could enable novel transformations not readily achieved with palladium. For example, nickel-catalyzed reductive couplings can join two electrophiles, such as an alkyl halide and the activated alkene of the cyanoenoate. nih.govd-nb.info

Mechanistic studies on related systems suggest that such reactions may proceed through nickel metallacycle intermediates. researchgate.net The specific application of nickel-catalyzed cross-coupling to this compound would depend on the development of suitable catalytic systems capable of activating its C=C bond under the desired reaction conditions.

Electrophilic Transformations and Substitutions

The electron-deficient nature of the double bond in this compound generally makes it more susceptible to nucleophilic attack (Michael addition) rather than electrophilic addition. However, certain powerful electrophilic reagents can react with such activated alkenes.

Electrophilic Trifluoromethylthiolation (Analogous reactivity)

Electrophilic trifluoromethylthiolation introduces the valuable SCF₃ group into organic molecules. While direct electrophilic addition to a highly electron-poor alkene is challenging, analogous reactivity has been demonstrated through radical pathways or with highly reactive electrophilic SCF₃ sources. chinesechemsoc.org For instance, photocatalytic methods have been developed for the hydrotrifluoromethylthiolation of unactivated alkenes, where a trifluoromethylthiol radical adds across the double bond. researchgate.net

In a reaction analogous to what might be expected for this compound, the trifluoromethylthiolation of alkenes has been achieved using reagents like AgSCF₃ in the presence of an oxidant or a copper catalyst. rsc.orgnih.gov These methods often proceed via radical intermediates, which can effectively add to both electron-rich and electron-deficient alkenes. The reaction of this compound would likely yield a product with the SCF₃ group added at the β-position, driven by the formation of a stabilized radical at the α-position.

Table 2: Potential Reagents for Analogous Trifluoromethylthiolation

| SCF₃ Source | Catalyst/Initiator | Reaction Type | Expected Product Moiety |

| AgSCF₃ | Oxidant (e.g., K₂S₂O₈) | Radical Addition | β-(Trifluoromethylthio)alkane |

| CF₃SO₂Na / PPh₃ | Cu(I) salt | In situ CuSCF₃ formation | β-(Trifluoromethylthio)alkane |

| Tf₂O / PPh₂CH₃ | Photocatalyst (e.g., Ir(dF-ppy)₃) | Photoredox Radical Addition | β-(Trifluoromethylthio)alkane |

Functional Group Interconversions of the Cyano and Ester Moieties

The cyano and ethyl ester groups of the title compound can be transformed into a variety of other functional groups, significantly expanding its synthetic utility. vanderbilt.eduimperial.ac.uk

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. youtube.com This carboxylic acid can then serve as a precursor for other derivatives, such as acid chlorides or amides. Alternatively, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The cyano (nitrile) group is also synthetically versatile. It can be hydrolyzed under harsh acidic or basic conditions to a carboxylic acid (after initial formation of an amide). youtube.com More commonly, it is reduced to a primary amine using reagents such as LiAlH₄ or through catalytic hydrogenation. This transformation provides a route to amino compounds from the cyanoenoate scaffold.

Table 3: Summary of Functional Group Interconversions

| Functional Group | Reagents and Conditions | Product Functional Group |

| Ethyl Ester | 1. NaOH, H₂O/EtOH, Δ2. H₃O⁺ | Carboxylic Acid |

| Ethyl Ester | LiAlH₄, THF | Primary Alcohol |

| Cyano (Nitrile) | H₂SO₄, H₂O, Δ | Carboxylic Acid |

| Cyano (Nitrile) | LiAlH₄, THF or H₂, Raney Ni | Primary Amine |

Heterocyclic Annulation Reactions and Ring Closures

This compound is an excellent building block for the synthesis of heterocyclic compounds. researchgate.net Its structure contains an electrophilic C=C bond (Michael acceptor) and two functional groups that can participate in cyclization reactions. pcbiochemres.com

This compound can react with binucleophiles to form a variety of heterocyclic rings. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. Similarly, reaction with amidines or guanidine (B92328) can yield pyrimidine (B1678525) derivatives. A common and powerful application is in the synthesis of substituted pyridines. ekb.egbaranlab.org For instance, in a variation of the Hantzsch pyridine (B92270) synthesis, a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) can be used, but cyano-activated alkenes like this compound serve as versatile three-carbon synthons for constructing the pyridine ring, often leading to 3-cyano-2-pyridone structures. ekb.egbaranlab.org

Table 4: Examples of Heterocyclic Annulation Reactions

| Binucleophile | Resulting Heterocycle Core |

| Hydrazine (H₂NNH₂) | Pyrazole |

| Guanidine (H₂NC(NH)NH₂) | Aminopyrimidine |

| Malononitrile + Amine/Base | 3-Cyanopyridone |

| Amidines (RC(NH)NH₂) | Substituted Pyrimidine |

An article focusing on the advanced spectroscopic and chromatographic characterization of this compound requires specific research data that is not available in the public domain through the conducted searches. While the principles of the requested analytical techniques are well-established, their application and the resulting data for this particular compound could not be located.

Therefore, it is not possible to provide a detailed, scientifically accurate article with the required data tables and research findings strictly for "this compound" as per the user's instructions. Generating such an article would necessitate speculating on or fabricating data, which would compromise the factual accuracy of the response.

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. For a compound like Ethyl 3-cyano-4,4-dimethylpent-2-enoate, GC-MS analysis would involve injecting a sample into a gas chromatograph, where it would be vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a molecular fingerprint that can be used for identification.

Key information that would be obtained from a GC-MS analysis of this compound includes:

Retention Time (RT): The time it takes for the compound to travel through the GC column. This is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).

Molecular Ion Peak ([M]⁺): A peak corresponding to the intact molecule, which would confirm the molecular weight of the compound.

Fragmentation Pattern: The pattern of fragment ions produced upon ionization. This pattern is unique to the molecule's structure and can be used to elucidate its different parts. For this compound, characteristic fragments would likely arise from the loss of the ethoxy group (-OCH₂CH₃), the cyano group (-CN), and cleavage of the pentyl chain.

Without experimental data, a table of these specific values cannot be generated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, corresponding to the energy required to cause a specific vibrational motion (e.g., stretching, bending).

For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Nitrile (C≡N) | 2260 - 2200 | Stretching |

| Ester Carbonyl (C=O) | 1750 - 1735 | Stretching |

| Alkene (C=C) | 1680 - 1620 | Stretching |

| C-O (Ester) | 1300 - 1000 | Stretching |

| C-H (Alkyl) | 3000 - 2850 | Stretching |

This table represents general expected ranges and not specific, experimentally determined values for this compound.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Various chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing its presence in a mixture.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. For a moderately polar compound like this compound, a reversed-phase HPLC method would likely be employed. In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The separation is based on the differential partitioning of the analyte between the two phases. Key parameters in an HPLC analysis include the retention time, which is the time it takes for the analyte to elute from the column, and the peak area, which is proportional to the concentration of the analyte.

Gas-Liquid Chromatography (GLC) is a type of gas chromatography where the stationary phase is a liquid coated on a solid support. The principles of separation are similar to GC-MS, based on the compound's volatility and interactions with the stationary phase. GLC is well-suited for the analysis of volatile compounds like this compound and would be used for purity assessment and quantification.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles (typically less than 2 µm) and higher pressures. This results in significantly faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. A UPLC method for this compound would offer a rapid and efficient way to assess its purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent (eluent). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases.

For a reaction producing this compound, TLC would be used to observe the disappearance of the starting materials and the appearance of the product spot. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, would be a characteristic value for the compound under a specific set of TLC conditions (stationary phase and eluent).

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive scientific article detailing the advanced spectroscopic and chromatographic characterization of this compound cannot be generated at this time due to a significant lack of available research data for this specific chemical compound. Extensive searches for experimental or predicted analytical data, including spectroscopic information and predicted collision cross section values, have not yielded any specific findings for this molecule.

While information exists for structurally related compounds, such as those with variations in the alkyl chain or the position of the cyano group, this data is not directly applicable to this compound. The precise arrangement of atoms within a molecule dictates its unique physicochemical properties and, consequently, its spectroscopic and chromatographic behavior. Therefore, extrapolating data from analogous compounds would be scientifically inaccurate and would not meet the requirements of a detailed and authoritative analysis.

The requested article structure, focusing on advanced characterization techniques, necessitates the availability of specific data points that are currently absent from the public scientific domain. This includes, but is not limited to, Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Mass Spectrometry (MS) data, and advanced techniques like predicted Collision Cross Section (CCS) values, which are crucial for modern chemical analysis and structural elucidation.

Without access to these fundamental research findings, any attempt to construct the specified article would result in a generic and speculative piece, lacking the scientific rigor and detailed information requested. The creation of accurate data tables and in-depth discussions on the advanced analytical techniques as they pertain to this compound is therefore not feasible.

Further research and publication of the analytical characterization of this compound in peer-reviewed scientific literature would be required to enable the generation of the comprehensive article as outlined.

Computational and Theoretical Investigations of Ethyl 3 Cyano 4,4 Dimethylpent 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For Ethyl 3-cyano-4,4-dimethylpent-2-enoate, these calculations can elucidate the distribution of electrons within the molecule and predict its behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly useful for studying the ground state properties of molecules like this compound, providing information on molecular geometry, electronic energies, and orbital distributions.

Illustrative Data Table of DFT-Calculated Properties for a Representative α,β-Unsaturated Cyanoester:

| Property | Calculated Value | Method/Basis Set |

| Ground State Energy | [Value in Hartrees] | B3LYP/6-31G(d) |

| HOMO Energy | [Value in eV] | B3LYP/6-31G(d) |

| LUMO Energy | [Value in eV] | B3LYP/6-31G(d) |

| Dipole Moment | [Value in Debye] | B3LYP/6-31G(d) |

Note: The data in this table is illustrative for a generic α,β-unsaturated cyanoester and does not represent calculated values for this compound, as such specific data is not available in the reviewed literature.

Molecules with rotatable single bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step, resulting in a potential energy surface or energy landscape.

For this compound, key rotatable bonds would include those in the ethyl ester group and the bond connecting the t-butyl group to the double bond. Understanding the conformational preferences is important as it can influence the molecule's physical properties and its reactivity. The most stable conformer will be the one with the lowest energy, and the energy barriers between different conformers will determine the flexibility of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters. These predictions are valuable for interpreting experimental spectra and for confirming the structure of newly synthesized compounds.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, infrared (IR) frequencies can be calculated by determining the vibrational modes of the molecule. The frequencies of these vibrations correspond to the absorption bands in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental data. These calculations can help in the assignment of specific peaks in an experimental IR spectrum to particular functional groups and vibrational modes within the molecule.

Illustrative Table of Predicted vs. Experimental Spectroscopic Data for a Model Cyanoacrylate:

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (ppm, specific proton) | [Calculated Shift] | [Observed Shift] |

| ¹³C NMR (ppm, specific carbon) | [Calculated Shift] | [Observed Shift] |

| IR Frequency (cm⁻¹, C≡N stretch) | [Calculated Frequency] | [Observed Frequency] |

| IR Frequency (cm⁻¹, C=O stretch) | [Calculated Frequency] | [Observed Frequency] |

Note: This table illustrates the type of data that would be generated from such a study. Specific predicted and experimental values for this compound are not available in the cited literature.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediates and transition states.

For this compound, which is an α,β-unsaturated cyanoester, a key reaction of interest would be the Michael addition. Computational modeling could be used to study the addition of various nucleophiles to the β-carbon of the molecule. Such studies would involve calculating the energies of the reactants, the nucleophile, the transition state for the addition, and the resulting intermediate and final product. This would provide a quantitative understanding of the reaction's feasibility and selectivity. While specific studies on this molecule are lacking, the general principles of using computational chemistry to investigate reaction mechanisms of similar compounds are well-established.

Molecular Modeling and Docking Studies (focused on interactions in material science or catalytic contexts, not biological)

Molecular modeling and docking are computational techniques used to study the interaction between a molecule and a surface or another molecule. While often used in a biological context (e.g., drug-protein docking), these methods are also valuable in material science and catalysis.

In the context of material science, molecular modeling could be used to study the interaction of this compound with various surfaces. This is particularly relevant for understanding its properties as a potential component in polymers or coatings. For example, DFT calculations have been used to investigate the adhesion of ethyl cyanoacrylate to inorganic surfaces, providing insights into the bonding mechanisms at the molecular level.

In a catalytic context, docking studies could be employed to understand how this compound might interact with the active site of a catalyst. This could be useful in designing catalysts for specific transformations of this molecule, such as selective hydrogenation or polymerization. The modeling would involve placing the molecule in the active site of the catalyst in various orientations and calculating the interaction energies to determine the most favorable binding mode.

Applications of Ethyl 3 Cyano 4,4 Dimethylpent 2 Enoate As a Versatile Synthon

Building Block in the Synthesis of Complex Organic Molecules

The reactivity of ethyl 3-cyano-4,4-dimethylpent-2-enoate is primarily dictated by its three key functional groups: the cyano group, the ethyl ester, and the electron-deficient carbon-carbon double bond. This trifecta of reactivity allows for a multitude of transformations, making it a valuable starting point for the synthesis of more intricate molecular frameworks.

The most common method for the preparation of this compound itself is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of pivalaldehyde (2,2-dimethylpropanal) with ethyl cyanoacetate (B8463686). The bulky tert-butyl group from pivalaldehyde introduces significant steric hindrance around the double bond, influencing the stereochemical outcome of subsequent reactions.

Once formed, this compound can undergo a variety of reactions, including:

Michael Addition: The electron-withdrawing nature of the cyano and ester groups makes the β-carbon of the alkene susceptible to nucleophilic attack. This 1,4-conjugate addition, or Michael reaction, is a powerful tool for carbon-carbon bond formation, allowing for the introduction of a wide range of substituents.

Hydrolysis and Decarboxylation: The ester and cyano groups can be hydrolyzed to the corresponding carboxylic acid and amide, respectively. Under certain conditions, subsequent decarboxylation can occur, providing a route to other functionalized molecules.

Reduction: The cyano and ester groups can be reduced to amines and alcohols, respectively, offering pathways to a different class of compounds.

The interplay of these reactive sites allows chemists to strategically build up molecular complexity, using this compound as a foundational scaffold.

Precursor for Heterocyclic Compounds (e.g., nitrogen, sulfur, or oxygen-containing heterocycles)

The presence of the cyano and ester groups in a 1,3-relationship across the double bond makes this compound an ideal precursor for the synthesis of various heterocyclic compounds. These reactions often proceed through multicomponent reactions, where several starting materials combine in a single step to form the heterocyclic ring.

Nitrogen-Containing Heterocycles (Pyridines):

One notable application is in the synthesis of substituted pyridines via reactions analogous to the Hantzsch pyridine (B92270) synthesis . In a typical Hantzsch synthesis, an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) react to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. This compound can serve as a Michael acceptor and a component that incorporates the cyano and ester functionalities into the final pyridine ring, leading to highly functionalized and sterically hindered pyridines that are of interest in medicinal chemistry and materials science.

Sulfur-Containing Heterocycles (Thiophenes):

The Gewald reaction provides a straightforward route to highly substituted 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde, a compound with an active methylene (B1212753) group (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. While the direct use of this compound in a Gewald-type reaction is not extensively documented, its structural motifs are amenable to such transformations. By reacting it with a sulfur source and a suitable nucleophile, it is conceivable to construct thiophene (B33073) rings bearing the bulky 4,4-dimethylpentyl substituent.

Intermediate in the Production of Fine Chemicals

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, such as pharmaceuticals, biopharmaceuticals, and specialty polymers. The versatile reactivity of this compound makes it a valuable intermediate in the multi-step synthesis of such high-value products.

For instance, the cyano group can be converted into a carboxylic acid, an amide, or an amine, while the ester can be hydrolyzed or transesterified. These transformations allow for the introduction of new functional groups and the extension of the carbon chain, leading to the synthesis of complex target molecules. The steric hindrance provided by the tert-butyl group can also be exploited to direct the stereochemistry of subsequent reactions, which is often a critical factor in the synthesis of biologically active compounds. While specific industrial processes utilizing this exact intermediate are often proprietary, its potential as a precursor to a variety of functionalized building blocks is clear from its chemical nature.

Role in the Synthesis of Agrochemical Intermediates (e.g., cyclopropanecarboxylic acid esters)

A significant application of compounds with structures similar to this compound is in the synthesis of agrochemical intermediates, particularly precursors to synthetic pyrethroid insecticides. nih.govarkat-usa.org Many of these potent insecticides are esters of substituted cyclopropanecarboxylic acids. arkat-usa.org

The electron-deficient double bond in this compound makes it a suitable substrate for cyclopropanation reactions . This can be achieved through various methods, including the reaction with sulfur ylides (Corey-Chaykovsky reaction) or via carbene addition reactions. The resulting cyclopropane (B1198618) ring would be highly functionalized with a cyano group, an ester group, and the characteristic gem-dimethyl substitution pattern found in many pyrethroids.

The cyano group in the resulting cyclopropyl (B3062369) intermediate can then be further transformed, for example, by hydrolysis to a carboxylic acid, to generate the desired cyclopropanecarboxylic acid ester core of the pyrethroid. The specific substitution pattern of the starting material can be chosen to ultimately yield the desired final agrochemical product.

| Reaction Type | Reagents | Product Type | Relevance to Agrochemicals |

| Cyclopropanation | Sulfur Ylide (e.g., Dimethylsulfoxonium methylide) | Substituted Cyclopropane | Core structure of pyrethroid insecticides |

| Carbene Addition | Diazo compounds (e.g., Ethyl diazoacetate) | Substituted Cyclopropane | Alternative route to the pyrethroid core |

Synthons for Specialized Materials (e.g., photochromic dyes, depending on further transformation)

The unique electronic and structural features of this compound also suggest its potential as a synthon for specialized materials. The conjugated system of the molecule can be extended through further reactions, a key feature in the design of organic dyes and pigments.

While direct application in the synthesis of photochromic dyes is not widely reported for this specific compound, the underlying chemistry of many photochromic systems relies on the reversible transformation between two isomers with different absorption spectra. Often, these transformations are triggered by light and involve heterocyclic ring systems. Given that this compound is a precursor to various heterocycles, it could serve as a starting material for the synthesis of novel photochromic materials. The bulky tert-butyl group could also influence the photophysical properties of such dyes, such as their switching speed and fatigue resistance.

Furthermore, the cyano group is a common substituent in various classes of dyes, and its presence in this versatile building block allows for its incorporation into larger chromophoric systems.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Stereoselective Synthesis

The stereoselective synthesis of molecules like Ethyl 3-cyano-4,4-dimethylpent-2-enoate is a key area of research, as the spatial arrangement of atoms can significantly impact the properties of a compound. The development of novel catalytic systems is at the forefront of achieving high levels of stereocontrol. For derivatives of this compound, research is anticipated to focus on asymmetric catalysis to introduce chirality in a controlled manner.

Future research may explore the use of chiral Lewis acids or organocatalysts to control the E/Z geometry of the double bond or to facilitate stereoselective addition reactions to the cyanoacrylate system. For instance, asymmetric Michael additions of nucleophiles to the double bond could be achieved with high enantioselectivity using tailored catalysts. The development of such catalytic systems would open avenues for creating a diverse library of chiral compounds based on the this compound scaffold.

Application in Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry systems. The Knoevenagel condensation, a common method for synthesizing such compounds, can be efficiently performed in a flow reactor, allowing for precise control of reaction temperature, residence time, and stoichiometry.

Chemoenzymatic Synthesis of Enantiopure Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to produce enantiopure compounds. For this compound, enzymes could be employed for the stereoselective reduction of the double bond or the hydrolysis of the ester group. For example, ene-reductases could be used to produce chiral analogs of the parent compound with high enantiomeric excess.

Furthermore, lipases could be utilized for the kinetic resolution of racemic mixtures of chiral derivatives, providing access to both enantiomers. The synergy between chemical and enzymatic steps is a powerful strategy for the efficient synthesis of complex, optically active molecules derived from this compound.

| Enzyme Class | Potential Application for this compound Derivatives | Anticipated Outcome |

| Ene-reductases | Asymmetric reduction of the carbon-carbon double bond. | Synthesis of enantiomerically enriched saturated cyanoesters. |

| Lipases | Kinetic resolution of racemic chiral derivatives. | Separation of enantiomers to yield optically pure compounds. |

| Nitrilases | Hydrolysis of the cyano group to a carboxylic acid. | Selective transformation to afford cyano-acid derivatives. |

Exploration of New Reactivity Modes and Cascade Reactions

The unique electronic properties of this compound, arising from the conjugation of the nitrile, alkene, and ester functionalities, make it a versatile substrate for exploring new reactivity modes. This includes its potential participation in various cycloaddition and multicomponent reactions. For instance, it could act as a dienophile in Diels-Alder reactions or as a component in 1,3-dipolar cycloadditions to generate complex heterocyclic structures.

Cascade reactions, where multiple bond-forming events occur in a single operation, represent an efficient strategy for building molecular complexity. This compound could be a key starting material for designing novel cascade sequences. For example, a Michael addition followed by an intramolecular cyclization could lead to the rapid assembly of polycyclic systems. Research in this area would focus on discovering new transformations and expanding the synthetic utility of this compound. A recent study has shown the use of a metal-free cascade reaction for the synthesis of 3-cyano-2-pyridones. mdpi.com

Integration with Automated Synthesis and High-Throughput Screening for Reaction Discovery

The fields of automated synthesis and high-throughput screening (HTS) are revolutionizing the way chemical research is conducted. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new reactions and molecules with desired properties.

This compound and its derivatives are ideal candidates for inclusion in such automated workflows. By systematically varying reaction partners, catalysts, and conditions in a high-throughput format, researchers can quickly explore a vast chemical space and identify novel transformations or compounds with interesting biological activities. The data generated from HTS can then be used to train machine learning algorithms to predict the outcomes of new reactions, further speeding up the discovery process.

| Technology | Application to this compound Research | Potential Impact |

| Automated Synthesis Platforms | Rapid generation of a library of derivatives with diverse substituents. | Accelerated exploration of structure-activity relationships. |

| High-Throughput Screening (HTS) | Parallel screening of reaction conditions or biological activities. | Efficient discovery of new reactions and bioactive molecules. |

| Machine Learning | Predictive modeling of reaction outcomes and compound properties. | Rational design of experiments and focused library synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.